3-(Chloromethyl)-6-methyl-2-p-tolyl-imidazo[1,2-a]pyridine
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Overview
Description
3-(Chloromethyl)-6-methyl-2-p-tolyl-imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by its fused bicyclic structure, which includes both an imidazole and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-6-methyl-2-p-tolyl-imidazo[1,2-a]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Oxidation of 3-methylpyridine: 3-methylpyridine is oxidized to 3-picolinic acid using potassium permanganate in water at 85-90°C.
Esterification: The 3-picolinic acid is then esterified with methanol under acidic conditions to form methyl pyridine-3-carboxylate.
Reduction: The ester is reduced to 3-pyridinemethanol.
Chlorination: Finally, 3-pyridinemethanol reacts with thionyl chloride to produce this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-6-methyl-2-p-tolyl-imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methyl and chloromethyl groups.
Cyclization and Condensation: It can participate in cyclization and condensation reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines under mild to moderate conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while reduction with sodium borohydride would result in the corresponding alcohol.
Scientific Research Applications
3-(Chloromethyl)-6-methyl-2-p-tolyl-imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of pharmaceutical agents due to its potential biological activities, including anti-inflammatory and antimicrobial properties.
Material Science: The compound’s unique structural properties make it useful in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of various biochemical pathways.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-6-methyl-2-p-tolyl-imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access . The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)pyridine: Similar in structure but lacks the fused imidazole ring.
3-(Chloromethyl)pyridine: Similar but without the additional methyl and p-tolyl groups.
Imidazo[1,2-a]pyridine derivatives: Various derivatives with different substituents on the imidazole and pyridine rings.
Uniqueness
3-(Chloromethyl)-6-methyl-2-p-tolyl-imidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloromethyl group allows for further functionalization, while the fused bicyclic structure enhances its stability and potential interactions with biological targets .
Properties
Molecular Formula |
C16H15ClN2 |
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Molecular Weight |
270.75 g/mol |
IUPAC Name |
3-(chloromethyl)-6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C16H15ClN2/c1-11-3-6-13(7-4-11)16-14(9-17)19-10-12(2)5-8-15(19)18-16/h3-8,10H,9H2,1-2H3 |
InChI Key |
WDMXJWWTMCFDAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CCl |
Origin of Product |
United States |
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